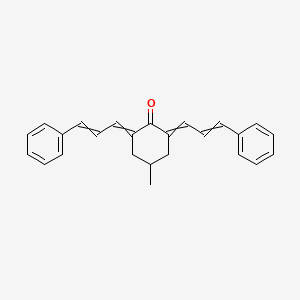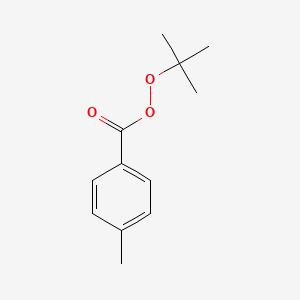
tert-Butyl 4-methylbenzene-1-carboperoxoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-methylbenzoperoxoate: is an organic peroxide compound with the chemical formula C11H14O3. It is a derivative of peroxybenzoic acid and is known for its use as a radical initiator in various chemical reactions, particularly in polymerization processes. This compound is characterized by its ability to decompose and generate free radicals, making it valuable in industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: tert-Butyl 4-methylbenzoperoxoate can be synthesized through the acylation of tert-butyl hydroperoxide with 4-methylbenzoyl chloride. The reaction typically involves the use of an excess of tert-butyl hydroperoxide to ensure complete conversion. The reaction is carried out under controlled conditions to avoid decomposition of the peroxide.
Industrial Production Methods: In industrial settings, the production of tert-butyl 4-methylbenzoperoxoate involves similar synthetic routes but on a larger scale. The reaction is conducted in specialized reactors designed to handle peroxides safely. The product is often purified through distillation or recrystallization to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 4-methylbenzoperoxoate primarily undergoes radical-induced reactions due to its peroxide group. These reactions include:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of various substrates.
Polymerization: It is commonly used as a radical initiator in the polymerization of monomers such as ethylene, vinyl chloride, and styrene.
Decomposition: The compound decomposes to form tert-butyl alcohol, benzoic acid, and other by-products.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include substrates like alkenes and alkynes, with reaction conditions involving moderate temperatures and the presence of catalysts.
Polymerization Reactions: Monomers such as ethylene and styrene are used, with the reaction typically conducted at elevated temperatures to initiate radical formation.
Major Products:
- tert-Butyl Alcohol
- Benzoic Acid
- Methane
- Acetone
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 4-methylbenzoperoxoate is widely used as a radical initiator in the synthesis of polymers. It is also employed in various organic synthesis reactions where controlled radical generation is required.
Biology and Medicine: While its primary applications are in chemistry, the compound’s ability to generate radicals has potential implications in biological research, particularly in studies involving oxidative stress and radical-induced damage.
Industry: In the industrial sector, tert-butyl 4-methylbenzoperoxoate is used in the production of low-density polyethylene (LDPE) and other polymers. It is also utilized in the crosslinking of unsaturated polyester resins, which are used in the manufacture of fiberglass-reinforced plastics.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-methylbenzoperoxoate involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can then initiate various chemical reactions, such as polymerization or oxidation. The compound’s effectiveness as a radical initiator is due to its ability to decompose at relatively low temperatures, providing a steady supply of radicals.
Comparación Con Compuestos Similares
- tert-Butyl Peroxybenzoate
- Di-tert-butyl Peroxide
- Benzoyl Peroxide
Comparison: tert-Butyl 4-methylbenzoperoxoate is unique in its structure due to the presence of the 4-methyl group on the benzene ring. This structural difference can influence its reactivity and stability compared to other peroxides. For example, tert-butyl peroxybenzoate is a widely used peroxide with similar applications, but the presence of the methyl group in tert-butyl 4-methylbenzoperoxoate can lead to variations in its decomposition temperature and radical generation efficiency.
Propiedades
Número CAS |
22313-60-6 |
|---|---|
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
tert-butyl 4-methylbenzenecarboperoxoate |
InChI |
InChI=1S/C12H16O3/c1-9-5-7-10(8-6-9)11(13)14-15-12(2,3)4/h5-8H,1-4H3 |
Clave InChI |
OMJLUSRSYRMVMK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)OOC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,11-Dimethyl[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14703301.png)

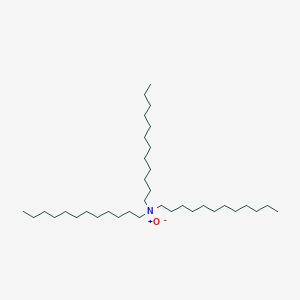

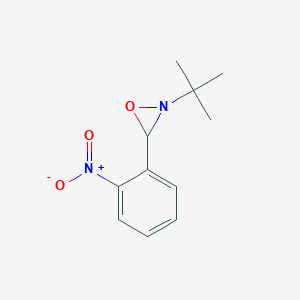
![1-[(2-{[2-(Dodecylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]dodecane](/img/structure/B14703335.png)
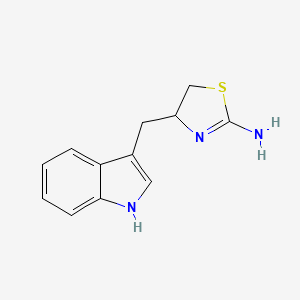


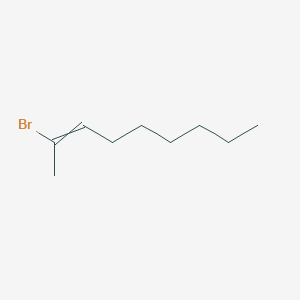


![N~1~,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide](/img/structure/B14703387.png)
